N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride is a pyrazole-derived compound featuring a 2-methoxybenzyl group attached to the pyrazole ring at position 3, with methyl substituents at positions 2 and 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-8-13(16(2)15-10)14-9-11-6-4-5-7-12(11)17-3;/h4-8,14H,9H2,1-3H3;1H |
InChI Key |
HFQLKUYXKLNQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CC=C2OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Multi-Step Synthesis
Condensation of 2-Methoxybenzylamine with 3-Amino-2,5-dimethylpyrazole
The foundational route involves the condensation of 2-methoxybenzylamine with 3-amino-2,5-dimethylpyrazole under acidic conditions. Key steps include:
- Reagents : Acetic acid or HCl as catalysts.
- Conditions : Reflux in ethanol or methanol (60–80°C, 6–12 hours).
- Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and solvent evaporation.
Post-condensation, the free base is converted to its hydrochloride salt via treatment with concentrated HCl in diethyl ether, yielding a crystalline product.
Table 1: Traditional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Ethanol, HCl, reflux (8 h) | 65–70 | 85–90 |
| Salt Formation | HCl in Et₂O, 0–5°C, stirring (2 h) | 90–95 | ≥95 |
Reductive Amination Approach
Ketone-Amine Coupling
A modified method employs reductive amination to streamline synthesis:
- Substrates : 2,5-Dimethylpyrazol-3-one and 2-methoxybenzylamine.
- Reducing Agent : Sodium triacetoxyborohydride (STAB) in dichloroethane.
- Conditions : Room temperature, 4–6 hours under nitrogen.
This one-pot method avoids isolation of intermediates, achieving yields of 75–80% with >90% purity.
Catalytic Reductive Amination
Recent advances utilize heterogeneous catalysts for greener synthesis:
- Catalyst : Lanthanum-doped zirconia (Zr-La 4:1).
- Conditions : 80°C, 3 hours in ethanol.
- Yield : 88% with 94% purity.
Table 2: Reductive Amination Comparison
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| STAB-mediated | None | 6 | 78 |
| Zr-La Catalyzed | La-ZrO₂ (4:1) | 3 | 88 |
Grignard Reaction-Based Synthesis
Pyrazole Ring Formation
A patent-derived method constructs the pyrazole core via Grignard addition:
Hydrochloride Salt Purification
Post-Grignard workup involves selective precipitation:
- Precipitant : HBr in THF/water selectively crystallizes the trans-isomer hydrobromide.
- Conversion : HBr salt treated with NaOH and HCl yields the hydrochloride.
Table 3: Grignard Protocol Metrics
| Parameter | Value |
|---|---|
| Mg Equivalents | 1.2 |
| LiCl Equivalents | 0.75 |
| Isomer Purity | 92% trans |
Industrial-Scale Optimization
Continuous Flow Reactors
To improve scalability, flow chemistry is employed:
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related analogs:
Key Observations:
- Pyrazole Derivatives: The target compound and the analog from share a pyrazole core but differ in substitution patterns.
- Phenethylamine Derivatives: 25T-NBOMe () incorporates a phenethylamine backbone with sulfur-containing substituents, which are absent in the target compound. This structural divergence likely results in distinct pharmacological profiles, with 25T-NBOMe being associated with hallucinogenic effects .
- Heterocyclic Variations : The oxadiazole-containing compound () exhibits a more electron-deficient heterocycle compared to pyrazole, which could influence bioavailability and target selectivity .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to free-base analogs, a critical factor for drug delivery .
- Receptor Affinity : The 2-methoxybenzyl group is a common motif in serotonin receptor ligands (e.g., WAY-100635 in ), suggesting the target compound may interact with 5-HT receptors. However, the pyrazole core may confer selectivity for specific subtypes (e.g., 5-HT₃ vs. 5-HT₁A) .
- Metabolic Stability : Methyl and methoxy substituents generally enhance metabolic stability by reducing oxidative degradation, a feature shared with compounds like BRL 46470 () .
Biological Activity
N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is a compound that belongs to the pyrazole family, which is recognized for its diverse pharmacological properties. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₃O
- Molecular Weight : 267.75 g/mol
- CAS Number : 1856080-09-5
The compound features a pyrazole ring, which contributes to its biological activity. The presence of a methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.
The mechanisms through which N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.
- Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways that regulate cellular functions.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress.
Anticancer Potential
Research has indicated that compounds within the pyrazole class exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine demonstrate cytotoxic effects against various cancer cell lines:
These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
-
Comparative Analysis :
- A comparative study analyzed various pyrazole derivatives, including N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine, revealing that certain substitutions led to enhanced biological activities across different assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
